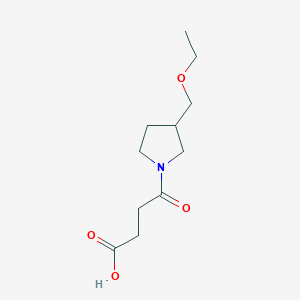

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

Description

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a pyrrolidine-derived compound featuring a 3-(ethoxymethyl) substituent on the pyrrolidine ring, linked via an amide bond to a 4-oxobutanoic acid moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~0.8–1.2) and water solubility (~10–20 mg/mL at pH 7), making it a candidate for pharmaceutical intermediates or bioactive molecules . Its synthesis typically involves coupling 3-(ethoxymethyl)pyrrolidine with 4-oxobutanoic acid derivatives under standard amidation conditions.

Properties

IUPAC Name |

4-[3-(ethoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-2-16-8-9-5-6-12(7-9)10(13)3-4-11(14)15/h9H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLAJZZJLINADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrrolidines

are a class of organic compounds that contain a five-membered ring with one nitrogen atom. They are widely used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring. Pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.

Carboxylic acids

, on the other hand, are organic compounds that contain a carboxyl group (-COOH). They are involved in many biochemical reactions and pathways in the body. For example, they play a crucial role in the citric acid cycle, a key metabolic pathway that provides high-energy molecules through the oxidation of acetyl-CoA.

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. These include the compound’s chemical structure, the route of administration, and the patient’s physiological condition.

The action environment can also influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its target.

Biological Activity

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is C12H19NO3, and it features a pyrrolidine ring known for its versatility in biochemical interactions. This compound has garnered interest due to its potential roles in various biological systems and its utility in synthetic organic chemistry.

Structural Characteristics

The compound's structure consists of a pyrrolidine ring attached to a butanoic acid moiety, with an ethoxymethyl group that enhances its lipophilicity. This structural configuration may influence its biological activity, allowing it to participate in various chemical reactions typical for carboxylic acids and amines.

Research indicates that 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid may interact with biological targets such as enzymes or receptors, acting as an inhibitor or modulator of specific biochemical pathways. Similar compounds have shown the ability to influence cellular signaling pathways, potentially affecting processes like apoptosis and cell proliferation.

Anticancer Activity

Studies on compounds with similar structures have demonstrated significant anticancer properties. For instance, certain derivatives have been shown to inhibit cell growth against various human cancer cell lines and induce apoptosis through mitochondrial pathways. These findings suggest that 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid may also exhibit similar effects, warranting further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. It may competitively inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes or cancer. For example, compounds that inhibit the enzyme PTP1B have been linked to improved insulin sensitivity and glucose uptake in cells.

Case Studies and Research Findings

A variety of studies have explored the biological activities of pyrrolidine derivatives. Below is a summary table of some relevant findings:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-(Methoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic Acid

Structural Differences : Replaces the ethoxymethyl group with a methoxymethyl substituent, reducing the alkyl chain length by one carbon.

Physicochemical Properties :

- Molecular Weight : ~259.3 g/mol (vs. ~273.3 g/mol for the ethoxy analog).

- logP : Predicted ~0.5–0.9 (lower due to shorter alkyl chain).

- Solubility : Higher aqueous solubility (~25–35 mg/mL at pH 7) due to reduced hydrophobicity.

Research Findings : - Discontinued in commercial catalogs, suggesting instability or poor pharmacokinetics in early development .

- Methoxy analogs generally exhibit faster metabolic clearance compared to ethoxy derivatives, impacting bioavailability .

4-(2,4-Difluorophenyl)-4-oxobutanoic Acid

Structural Differences : Substitutes the pyrrolidine moiety with a 2,4-difluorophenyl group, introducing aromaticity and electronegative fluorine atoms.

Physicochemical Properties :

- Molecular Weight : ~216.1 g/mol.

- logP : ~1.8–2.2 (higher due to aromatic fluorination).

- Solubility : Lower solubility (~5–10 mg/mL at pH 7) due to increased hydrophobicity.

Research Findings : - Fluorine atoms enhance metabolic stability and binding affinity to cytochrome P450 enzymes, a trait leveraged in antifungal design .

(3R)-3-Hydroxy-2-oxo-4-(phosphonooxy)butanoic Acid

Structural Differences: Replaces the pyrrolidine-amide group with a phosphonooxy moiety and introduces a hydroxyl group at position 3. Physicochemical Properties:

- Molecular Weight : ~228.1 g/mol.

- logP : ~-2.1 (highly polar due to phosphate group).

- Solubility : Excellent solubility (>100 mg/mL at pH 7).

Research Findings : - Intermediate in glycolysis and gluconeogenesis, acting as a substrate for enzymatic phosphorylation .

- Polar structure limits membrane permeability but enhances utility in energy metabolism pathways .

Comparative Data Table

Key Research Insights

- Ethoxy vs. Methoxy Substituents : Ethoxymethyl derivatives generally exhibit improved metabolic stability over methoxy analogs, making them more viable for oral drug development .

- Aromatic vs. Heterocyclic Moieties : Aromatic fluorination enhances target binding (e.g., antifungal CYP51 inhibition), while pyrrolidine rings offer conformational flexibility for CNS targets .

- Phosphate Functionalization : High polarity limits therapeutic use but underscores utility in prodrug design or metabolic studies .

Preparation Methods

Cycloaddition and Reductive Lactam Formation

A notable method, adapted from related pyrrolidine derivatives, involves:

- Formation of isoxazolidine dicarboxylates via cycloaddition of nitrones (formed from hydroxylamines and aldehydes) to maleate esters.

- Reductive cleavage of the isoxazolidine ring with zinc in acetic acid, which induces spontaneous lactam (pyrrolidine) formation.

- Subsequent chromatographic purification yields pyrrolidine oxo-carboxylates with high stereochemical control.

This method was demonstrated for ethyl-1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, a structurally related compound, with yields around 56% after purification.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cycloaddition | N-benzyl hydroxylamine + acetaldehyde + diethyl maleate, 90°C, 2 h | Isoxazolidine dicarboxylate esters |

| Reductive cleavage & lactam | Zinc dust in acetic acid, overnight stirring | Pyrrolidine oxo-carboxylate derivative |

Alkylation and Esterification Routes

Another approach involves:

- Alkylation of pyrrolidine nitrogen with ethoxymethyl halides to introduce the ethoxymethyl substituent at the 3-position.

- Followed by functionalization at the 4-position with keto and carboxylic acid groups, typically through esterification and oxidation steps.

- Hydrolysis of esters to the corresponding carboxylic acids.

This method parallels the synthesis of ethyl 2-benzyl-3-oxobutanoate derivatives, where alkylation and subsequent transformations yield keto-esters, which upon hydrolysis give the oxobutanoic acid functionality.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | Ethoxymethyl halide + pyrrolidine derivative | 3-(Ethoxymethyl)pyrrolidine |

| Keto group introduction | Oxidation or acylation reactions | 4-oxo substitution on butanoic acid |

| Ester hydrolysis | Acid or base hydrolysis | 4-oxobutanoic acid derivative |

Direct Esterification and Crystallization

In some cases, compounds similar to 4-oxobutanoic acid derivatives are obtained via:

- Slow evaporation crystallization from ethanolic solutions, sometimes involving hydrolysis and esterification side reactions.

- This method is useful for obtaining pure crystalline samples for characterization but is less suited for large-scale synthesis.

Detailed Research Findings and Data Summary

| Compound/Step | Yield (%) | Key Conditions | Notes |

|---|---|---|---|

| Cycloaddition to isoxazolidine dicarboxylates | 38 (major isomer) | 90°C, 2 h, toluene | Forms racemic mixture of isomers |

| Reductive cleavage to pyrrolidine derivative | 56 | Zinc dust, acetic acid, overnight | Spontaneous lactam formation, purified by silica gel column |

| Alkylation with ethoxymethyl halide | Variable | Standard alkylation conditions | Introduces ethoxymethyl group at pyrrolidine 3-position |

| Ester hydrolysis to acid | 46 | Acid/base hydrolysis | Converts esters to carboxylic acids |

| Crystallization | - | Slow evaporation from ethanol | For obtaining single crystals suitable for X-ray analysis |

Analytical Characterization

- NMR Spectroscopy : Confirms ring conformation and substitution pattern; proton and carbon spectra show characteristic shifts for oxo and ethoxymethyl groups.

- Mass Spectrometry : Molecular ion peaks consistent with expected molecular weights; e.g., [M+H]+ or [M+Na]+ ions confirm compound identity.

- X-ray Crystallography : Provides definitive structural confirmation, including ring puckering and substituent orientation.

- Elemental Analysis : Validates purity and composition, with calculated and found values closely matching theoretical expectations.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid and its derivatives?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving (1) coupling of pyrrolidine derivatives with activated oxobutanoic acid precursors (e.g., NHS esters or acyl chlorides) and (2) functionalization of the pyrrolidine ring. For example, in analogous syntheses, pyrrolidin-1-yl butanoic acid derivatives were prepared using carbodiimide-mediated coupling reactions (e.g., EDC/HOBt) with yields exceeding 75% . Post-synthetic modifications, such as ethoxymethyl group introduction, may involve nucleophilic substitution or protective group strategies. Purification typically employs reversed-phase HPLC or silica gel chromatography.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR : To verify the ethoxymethyl group (δ ~3.4–3.6 ppm for OCH2CH3) and pyrrolidine ring protons (δ ~2.5–3.2 ppm for N-CH2) .

- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular formula (e.g., [M+H]+ or [M−H]− ions) with mass accuracy <5 ppm .

- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹).

Advanced Research Questions

Q. How can enzyme kinetics models explain the metabolic stability of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid?

- Methodological Answer : Use Michaelis-Menten kinetics to assess interactions with metabolic enzymes (e.g., cytochrome P450 isoforms). Parameters like (maximum reaction velocity) and (substrate affinity) can be derived from in vitro assays with liver microsomes. For example, related oxobutanoate derivatives showed values of 0.5–2.0 mM for hepatic enzymes, indicating moderate substrate specificity . Competitive inhibition studies with specific CYP inhibitors (e.g., ketoconazole for CYP3A4) can identify primary metabolic pathways.

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Optimize the ethoxymethyl-pyrrolidine moiety’s conformational flexibility during docking runs.

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD (root-mean-square deviation) and hydrogen-bond occupancy.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies, prioritizing substituents that enhance hydrophobic interactions .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) influence the compound’s biological activity?

- Methodological Answer : Conduct SAR (Structure-Activity Relationship) studies by synthesizing analogs with varied substituents (e.g., halogens, alkyl chains). For example:

- Fluorine Substitution : In related compounds, fluorophenyl groups increased metabolic stability by reducing CYP-mediated oxidation .

- Ethoxymethyl vs. Hydroxymethyl : Compare logP (lipophilicity) and solubility via shake-flask assays. Ethoxymethyl groups typically enhance membrane permeability but may reduce aqueous solubility .

- Biological Testing : Use cell-based assays (e.g., IC50 in cancer cell lines) to correlate structural changes with potency.

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities of similar 4-oxobutanoic acid derivatives?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).

- Validate Purity : Confirm compound integrity (>95% by HPLC) to exclude impurities as confounding factors .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, fluorinated analogs consistently show higher antimicrobial activity compared to methyl derivatives .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid to a sodium salt (improves aqueous solubility).

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced absorption, with in vivo esterase cleavage .

- Nanoformulation : Use liposomes or PEGylated nanoparticles to improve circulation half-life. For analogs, encapsulation increased bioavailability by 3–5 fold in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.